BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4

描述

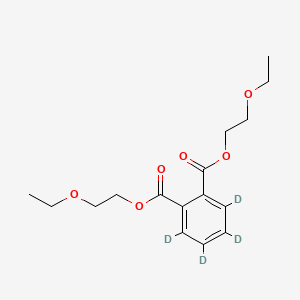

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phthalic acid, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical applications. The molecular formula of this compound is C16H18O6, and it has a molecular weight of 314.37 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is synthesized through esterification reactions. The process typically involves the reaction of phthalic anhydride with 2-ethoxyethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of phthalic acid, bis-2-ethoxyethyl ester D4 follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester .

化学反应分析

Types of Reactions

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield phthalic acid and 2-ethoxyethanol.

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Hydrolysis: Phthalic acid and 2-ethoxyethanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalic acid esters.

科学研究应用

Environmental Analysis

Trace Analysis of Phthalates

DEHP-3,4,5,6-D4 serves as an analytical standard in environmental studies to quantify the presence of phthalates in various matrices. Its deuterated nature enhances the sensitivity and accuracy of detection methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .

Biodegradation Studies

The compound is utilized to study the degradation pathways of phthalates in environmental samples. By tracing the isotopic signature of DEHP-3,4,5,6-D4 during biodegradation experiments, researchers can gain insights into both biotic and abiotic degradation mechanisms .

Food Safety Testing

Food Contamination Analysis

DEHP-3,4,5,6-D4 is employed as a reference standard in food safety laboratories to detect and quantify phthalate contamination in food products. Its use ensures compliance with regulatory standards concerning harmful substances in consumables .

Biological Research

Adipogenesis Studies

Recent studies have highlighted the role of DEHP in adipogenesis (the formation of fat cells). DEHP-3,4,5,6-D4 is used in cell culture models to investigate how environmentally relevant doses influence adipocyte differentiation and proliferation. This research is crucial for understanding obesity-related mechanisms linked to environmental chemicals .

Toxicological Assessments

The compound is also significant in toxicological studies where it helps assess the potential health risks associated with phthalate exposure. By utilizing a labeled version like DEHP-3,4,5,6-D4, researchers can track metabolic pathways and evaluate toxicokinetics more effectively .

Case Study 1: Environmental Impact Assessment

In a study assessing the impact of plasticizers on aquatic ecosystems, researchers utilized DEHP-3,4,5,6-D4 to monitor its degradation in sediment samples. The isotopic analysis revealed significant insights into the persistence and breakdown products of phthalates in natural waters .

Case Study 2: Food Safety Compliance

A food safety laboratory employed DEHP-3,4,5,6-D4 as a standard to analyze samples from various food sources. The study confirmed that certain processed foods contained levels of phthalates exceeding safety thresholds set by regulatory bodies .

作用机制

The mechanism of action of phthalic acid, bis-2-ethoxyethyl ester D4 is primarily related to its role as a tracer in analytical applications. The deuterium atoms in the compound make it distinguishable from non-labeled compounds, allowing researchers to track its behavior and interactions in various systems. This helps in understanding the metabolic pathways and environmental impact of phthalates .

相似化合物的比较

Similar Compounds

Bis(2-ethylhexyl) phthalate (DEHP): Another widely used phthalate ester, but with different alkyl groups.

Diethyl phthalate (DEP): A simpler ester with ethyl groups instead of ethoxyethyl groups.

Dibutyl phthalate (DBP): Contains butyl groups and is used in different applications.

Uniqueness

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, setting it apart from other phthalate esters .

生物活性

Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 is a deuterated derivative of bis(2-ethoxyethyl) phthalate (DEEP), a compound widely used as a plasticizer in various industrial applications. This article focuses on the biological activity of this compound, exploring its antimicrobial properties, toxicity, metabolic pathways, and potential health effects based on diverse research findings.

This compound has the molecular formula and is characterized by the presence of deuterium isotopes at specific positions on the phthalate structure. This modification can influence its biological behavior and metabolic pathways compared to its non-deuterated counterparts.

2. Biological Activity Overview

Antimicrobial Properties:

Research indicates that bis(2-ethoxyethyl) phthalate exhibits significant antimicrobial activity. In studies involving various pathogens:

- Minimum Inhibitory Concentration (MIC): The MIC for DEHP against Escherichia coli, Staphylococcus aureus, and other Gram-positive bacteria was found to be approximately 32 mg/ml .

- Larvicidal Activity: The compound demonstrated high larvicidal efficacy against Culex quinquefasciatus larvae, achieving 100% mortality at a concentration of 250 ppm within 72 hours .

Acetylcholinesterase Inhibition:

The compound's potential as an acetylcholinesterase inhibitor was also noted. The inhibition percentages at varying concentrations (50 to 250 ppm) were recorded as follows:

| Concentration (ppm) | Acetylcholinesterase Inhibition (%) |

|---|---|

| 50 | 29.00 |

| 100 | 40.33 |

| 150 | 53.00 |

| 200 | 64.00 |

| 250 | 75.33 |

This inhibition suggests a neurotoxic potential that warrants further investigation into its environmental and health implications.

3. Toxicity and Metabolism

Toxicological Profile:

The toxicological effects of bis(2-ethoxyethyl) phthalate have been studied extensively. Key findings include:

- Reproductive Toxicity: Exposure to DEHP is associated with reproductive effects such as reduced sperm count and changes in testicular morphology in animal models .

- Metabolic Pathways: Metabolites of DEHP are primarily excreted through urine and feces. Studies using High Performance Liquid Chromatography (HPLC) have identified several metabolites including mono(2-ethylhexyl) phthalate and phthalic acid in urine samples from patients undergoing various medical treatments .

4. Case Studies

Epidemiological Studies:

Several epidemiological studies have linked DEHP exposure to adverse health outcomes:

- A study assessing the impact of DEHP on body weight metrics indicated significant associations between exposure levels and changes in body mass index among different age groups .

- Another investigation highlighted the effects of DEHP on thyroid hormone levels, suggesting potential endocrine-disrupting properties that could affect metabolic processes .

5. Environmental Impact

The environmental implications of bis(2-ethoxyethyl) phthalate are significant due to its widespread use and persistence in ecosystems:

- Aquatic Toxicity: Research has shown that DEHP can lead to developmental and reproductive toxicity in aquatic organisms, including fish species, indicating potential risks for biodiversity .

- Sediment Quality: Assessments of sediment quality have revealed that DEHP can affect the chemical balance in aquatic environments, leading to long-term ecological consequences .

属性

IUPAC Name |

bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKYMNRQXYPJHL-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCC)C(=O)OCCOCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334580 | |

| Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398066-12-0 | |

| Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。